Isopropyl trifluoroacetate

概要

説明

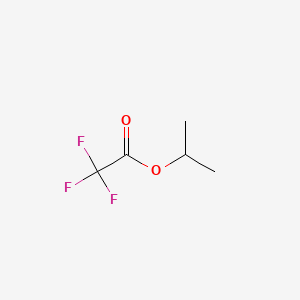

Isopropyl trifluoroacetate is an organic compound with the molecular formula C5H7F3O2. It is a colorless liquid with a distinctive odor and is primarily used as a reagent in organic synthesis. The compound is known for its high reactivity due to the presence of the trifluoromethyl group, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Isopropyl trifluoroacetate can be synthesized through the reaction of isopropanol with trifluoroacetyl fluoride in the presence of potassium fluoride. The reaction is carried out at a controlled temperature of 45°C for approximately 3.5 hours. The product is then purified through rectification to achieve a high yield of 92.9% .

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of isopropyl alcohol with trifluoroacetic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This exothermic reaction is typically conducted at temperatures ranging from 60-70°C .

化学反応の分析

Types of Reactions: Isopropyl trifluoroacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form trifluoroacetic acid and isopropanol.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the trifluoromethyl group.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under mild conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Hydrolysis: Trifluoroacetic acid and isopropanol.

Substitution: Various trifluoroacetate derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

Isopropyl trifluoroacetate plays a crucial role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its trifluoromethyl group enhances the biological activity of compounds, making it a valuable reagent in drug development.

Case Study: Anti-inflammatory Compounds

Research has demonstrated that this compound can be used to synthesize potential anti-inflammatory agents. For instance, the condensation of specific diketones with this compound yielded compounds with significant anti-inflammatory properties . This highlights its utility in developing new therapeutic agents.

Agrochemical Applications

In agrochemicals, this compound serves as a key intermediate for producing various pesticides and herbicides. Its ability to modify the activity of biologically active compounds makes it essential for creating effective agricultural chemicals.

Example: Synthesis of Agrochemicals

The compound has been utilized in synthesizing herbicides that target specific plant pathways, improving crop yield while minimizing environmental impact. The trifluoromethyl group contributes to the stability and efficacy of these agrochemicals .

Solvent and Reaction Medium

This compound is also employed as a solvent in various chemical reactions due to its favorable solubility properties and low boiling point. It can dissolve a range of organic compounds, facilitating reactions that require a non-protic solvent.

Application in Reactive Distillation

A notable application involves using this compound in reactive distillation processes to recover trifluoroacetic acid from dilute aqueous solutions. This method effectively separates the acid while converting it into useful esters like this compound, showcasing its role in sustainable chemical processes .

Trifluoromethylation Reactions

The compound is instrumental in trifluoromethylation reactions, which introduce trifluoromethyl groups into organic molecules. This transformation is critical for enhancing the pharmacological properties of compounds.

Research Insights

Recent studies have explored scalable methods for radical trifluoromethylation using this compound as a source of the trifluoromethyl group. These methods have shown promise for industrial applications, particularly in synthesizing specialty chemicals .

Summary Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for synthesizing APIs | Enhances biological activity |

| Agrochemicals | Key component in pesticide synthesis | Improves efficacy while reducing environmental impact |

| Solvent | Used as a solvent in various chemical reactions | Facilitates reactions requiring non-protic solvents |

| Trifluoromethylation | Source for introducing trifluoromethyl groups into organic molecules | Enhances pharmacological properties |

| Safety Considerations | Highly flammable; causes severe burns | Requires stringent handling protocols |

作用機序

The mechanism of action of isopropyl trifluoroacetate involves the activation of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The trifluoromethyl group also imparts unique electronic properties, making the compound useful in modifying the reactivity and stability of organic molecules .

類似化合物との比較

- Methyl trifluoroacetate

- Ethyl trifluoroacetate

- Trifluoroacetic acid

Is there anything else you would like to know about isopropyl trifluoroacetate or any other compound?

生物活性

Isopropyl trifluoroacetate (IPTFA) is a compound of interest due to its unique chemical properties and potential biological activities. This article provides an overview of the biological activity of IPTFA, including its effects on cellular systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a trifluoroacetate group. The trifluoromethyl moiety contributes to its lipophilicity and reactivity, making it a valuable compound in synthetic organic chemistry and medicinal applications.

Mechanisms of Biological Activity

The biological activity of IPTFA can be attributed to several mechanisms:

- Cytotoxicity : IPTFA has been studied for its cytotoxic effects on various cancer cell lines. Research indicates that it can induce apoptosis in cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

- Antiproliferative Effects : In antiproliferative assays, IPTFA demonstrated significant cytotoxicity against human acute promyelocytic leukemia (HL-60) cells with an LC50 value indicating a potent antiproliferative effect .

- Enzyme Inhibition : IPTFA may act as a selective inhibitor for certain enzymes, potentially influencing pathways such as cyclooxygenase (COX) activity, which is crucial in inflammatory responses .

Research Findings

Several studies have explored the biological activities of IPTFA:

- Cytotoxicity Assays : A study reported that IPTFA exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with results indicating an LC50 value of approximately 14.12 μM . This suggests its potential as a therapeutic agent in cancer treatment.

- Mechanistic Insights : The mechanism behind the cytotoxic effects was linked to the facilitation of trifluoroacetate release, which enhances biological activity by altering cellular metabolism .

- Comparative Studies : In comparative studies with other trifluoroacetate derivatives, IPTFA showed superior activity in certain assays, highlighting its potential as a lead compound for further development .

Tables of Biological Activity Data

| Cell Line | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| HL-60 | 41.78 | Cytotoxicity | |

| MDA-MB-231 | 14.12 | Cytotoxicity | |

| HeLa | Varies | Antiproliferative | |

| KB-V1 (multidrug resistant variant) | Varies | Antiproliferative |

Case Studies

- Case Study 1 : In a study focusing on the antiproliferative effects of IPTFA on HL-60 cells, researchers found that treatment with IPTFA led to significant cell death after 72 hours of exposure at concentrations ranging from 5 to 50 μM. The data indicated a dose-dependent response, reinforcing the compound's potential as an anticancer agent.

- Case Study 2 : Another investigation evaluated the effects of IPTFA on MDA-MB-231 cells, revealing that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. This study emphasized the need for further exploration into the use of IPTFA in targeted cancer therapies.

特性

IUPAC Name |

propan-2-yl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAXRKSDVDALDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193060 | |

| Record name | Isopropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-38-4 | |

| Record name | Isopropyl trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary method for synthesizing Isopropyl trifluoroacetate?

A: this compound is typically produced through the esterification of Isopropanol with Trifluoroacetic acid. [] This reaction can be optimized using techniques like reaction rectification in a specialized bulkhead column. [] This method allows for efficient countercurrent contact between the reactants, leading to a higher yield of the desired ester product. []

Q2: What is known about the conformational properties of this compound?

A: While specific structural data is limited in the provided research, studies employing low-resolution microwave spectroscopy have been conducted to analyze the conformation of this compound. [] This technique helps in understanding the spatial arrangement of atoms within the molecule and provides insights into its physical and chemical properties.

Q3: Are there any environmental concerns associated with this compound?

A3: While the provided research doesn't directly address the environmental impact of this compound, it's crucial to consider the potential effects of Trifluoroacetic acid, a key component in its synthesis. Further research is needed to determine the compound's persistence, bioaccumulation potential, and overall environmental footprint.

Q4: What future research directions are relevant to this compound?

A: Given its presence as a by-product in propane functionalization reactions, exploring ways to optimize its yield through catalyst modifications or reaction condition adjustments could be of interest. [, ] Additionally, investigating its potential applications in organic synthesis, perhaps as a protecting group or a reagent, could be a fruitful avenue for future research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。